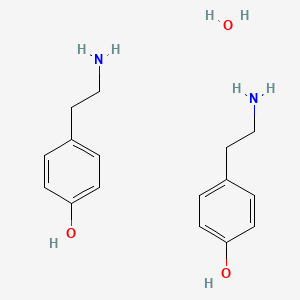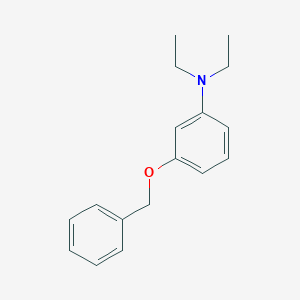
1,2,3,4,4a,7-Hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,7-Hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is a derivative of naphthalene, characterized by the presence of six hydrogen atoms added to the naphthalene ring system, resulting in a partially saturated structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,7-Hexahydronaphthalene typically involves the hydrogenation of naphthalene or its derivatives under specific conditions. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) , under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where naphthalene is subjected to hydrogenation in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,7-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents such as halogens (Cl2, Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
1,2,3,4,4a,7-Hexahydronaphthalene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,7-Hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
- 4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Cubenene
- Cadina-1,4-diene
- Cadine-1,4-diene
Uniqueness
1,2,3,4,4a,7-Hexahydronaphthalene is unique due to its specific hydrogenation pattern and the resulting structural properties. This uniqueness makes it valuable in various chemical syntheses and applications where specific reactivity and properties are required .
Properties
CAS No. |
62690-61-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5-6,9H,2-4,7-8H2 |
InChI Key |
WXLRQXNSILEPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCC=CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


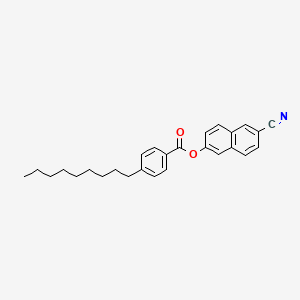
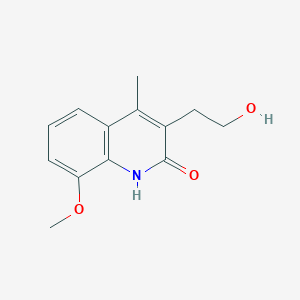
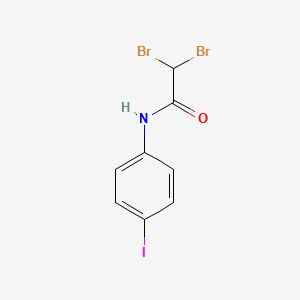
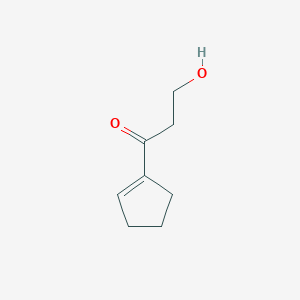
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
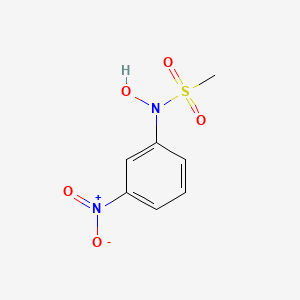
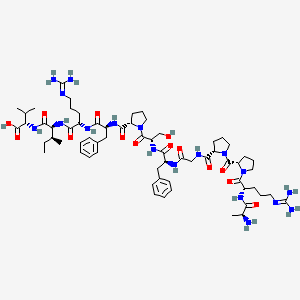
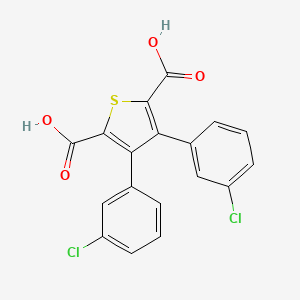
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
